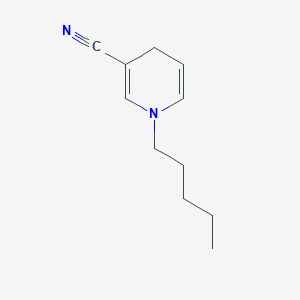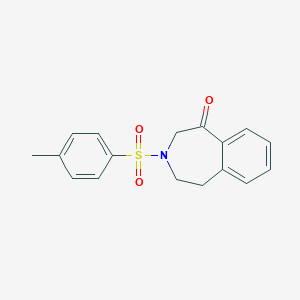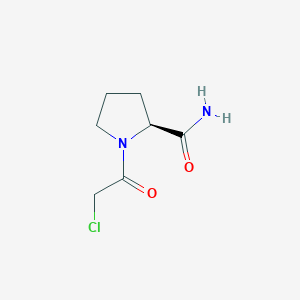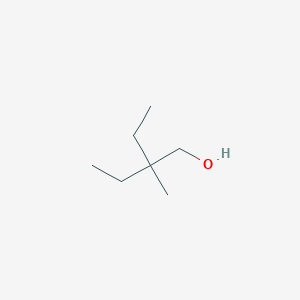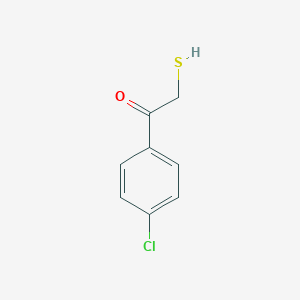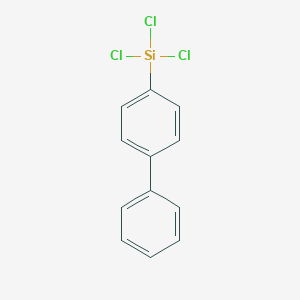
p-Trichlorosilylbiphenyl
説明
p-Trichlorosilylbiphenyl is a compound that is related to the family of biphenyls, which are organic compounds consisting of two phenyl rings. The "p-" prefix typically indicates a para substitution pattern on the biphenyl structure, which means that the substituents are located on opposite sides of the two phenyl rings. In the case of p-Trichlorosilylbiphenyl, a trichlorosilyl group is attached to one of the phenyl rings in the para position.
Synthesis Analysis
The synthesis of compounds related to p-Trichlorosilylbiphenyl can be complex and involves multiple steps. For instance, the synthesis of poly(phenylsilsesquioxane) (PPQS) from trichlorophenylsilane (TCP) involves hydrolysis in a toluene/water system, followed by KOH-catalyzed polycondensation . Another related synthesis involves the generation of dichlorosilylene from trichlorosilane, which is then inserted into the P-Cl bond of diphenylchlorophosphine to obtain stable radicals . These processes highlight the reactivity of trichlorosilane and its derivatives in forming new compounds with complex structures.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 2,3,3'-trichlorobiphenyl was determined by X-ray analysis, revealing the angles between the two phenyl rings and the relative disposition of chlorine atoms . Although not directly related to p-Trichlorosilylbiphenyl, this analysis provides insight into the structural aspects of chlorinated biphenyls.
Chemical Reactions Analysis
The chemical reactions involving trichlorosilane derivatives can lead to the formation of various interesting compounds. For instance, the reaction of trichlorosilane with diphenylchlorophosphine results in the formation of stable radicals, which are characterized by their unique electronic distributions and reactivity . These reactions are important for understanding the chemical behavior of trichlorosilane derivatives and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to p-Trichlorosilylbiphenyl can be quite diverse. For example, the synthesis of triarylbismuth dicarboxylates involves trichlorosilane derivatives and results in compounds with specific bond lengths and angles, as well as intramolecular contacts . These properties are crucial for predicting the behavior of these compounds in various environments and for their potential use in different applications.
科学的研究の応用
Environmental Presence and Health Implications
The research on p-Trichlorosilylbiphenyl primarily focuses on its prevalence in the environment and potential health implications. Key findings from various studies include:
Biotransformation and Biomonitoring :
- Phosphate flame retardants and plasticizers (PFRs) like p-Trichlorosilylbiphenyl are commonly found in the indoor environment.
- Understanding the biotransformation of these PFRs is crucial as it influences their bioavailability and toxicity in humans. For instance, TPHP, a notable representative of PFRs, is mainly transformed into its diester metabolite by O-dearylation and to a hydroxylated metabolite (Van den Eede et al., 2013).
Exposure and Neurodevelopmental Impact :
- PFRs like p-Trichlorosilylbiphenyl are increasingly used in consumer products, leading to their presence in households.
- Animal studies suggest potential adverse health effects, including impacts on neurodevelopment through noncholinergic mechanisms similar to some organophosphate pesticides (Castorina et al., 2017).
Exposure Metrics and Risk Assessment :
- The measurement and assessment of individual exposure to PFRs are crucial due to their widespread presence and potential health risks.
- Silicone wristbands have been employed as passive samplers to measure exposure and internal dose of PFRs, providing a reliable metric for assessing individual exposure (Hammel et al., 2016).
Environmental Remediation and Degradation
Studies also focus on environmental remediation strategies and natural degradation processes of compounds like p-Trichlorosilylbiphenyl:
Bioremediation and Bacterial Degradation :
- Chlorinated herbicides and polychlorobiphenyls (PCBs), which are structurally similar to p-Trichlorosilylbiphenyl, pose significant environmental concerns due to their toxicity and persistence.
- Bioremediation, especially using bacteria capable of degrading such compounds, is a promising approach for environmental cleanup. Genome analyses of PCB-degrading bacteria have provided insights into their metabolic capabilities and adaptation to stressful conditions (Seeger et al., 2010).
Wastewater Treatment and Emission Monitoring :
- The treatment of wastewater containing PFRs, including p-Trichlorosilylbiphenyl, is crucial due to their environmental persistence.
- Monitoring the occurrence, seasonal variation, and emission of PFRs in wastewater treatment plants (WWTPs) helps in assessing their environmental impact and devising strategies for their effective removal (Liu et al., 2019).
特性
IUPAC Name |
trichloro-(4-phenylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3Si/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCRMIWRXITVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170945 | |
| Record name | p-Trichlorosilylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Trichlorosilylbiphenyl | |
CAS RN |
18030-61-0 | |
| Record name | 4-(Trichlorosilyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18030-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Trichlorosilylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018030610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trichlorosilylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



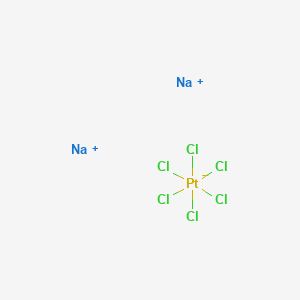

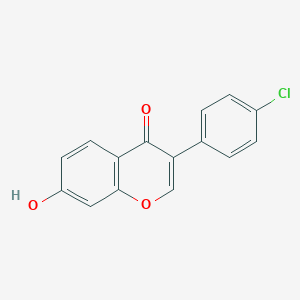
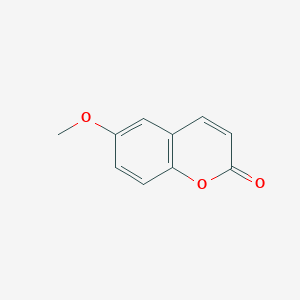
![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)
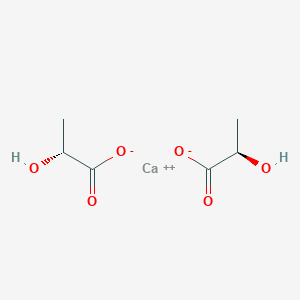
![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)

